3-Chloro-2-(3,5-dimethylphenoxy)aniline

Description

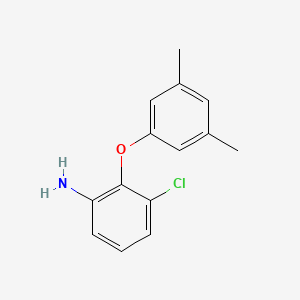

3-Chloro-2-(3,5-dimethylphenoxy)aniline is an aromatic amine derivative characterized by a chloro substituent at the 3-position of the aniline ring and a 3,5-dimethylphenoxy group at the 2-position.

Properties

IUPAC Name |

3-chloro-2-(3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-6-10(2)8-11(7-9)17-14-12(15)4-3-5-13(14)16/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUCWMSZKYYXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=CC=C2Cl)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-2-(3,5-dimethylphenoxy)aniline typically involves the reaction of 3,5-dimethylphenol with 3-chloroaniline under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures .

Chemical Reactions Analysis

3-Chloro-2-(3,5-dimethylphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-2-(3,5-dimethylphenoxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is employed in the study of enzyme interactions and protein functions.

Medicine: Research involving this compound can lead to the development of new pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3,5-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- 3-Chloro-4-(3,5-dimethylphenoxy)aniline (CAS 893750-61-3): This para-substituted isomer differs in the placement of the 3,5-dimethylphenoxy group (4-position vs. 2-position). Its molecular weight (247.72 g/mol) is identical to the target compound, but its applications remain unspecified in the evidence .

- 3-Chloro-4-(3-methoxyphenoxy)aniline (CAS 59871-14-6, similarity score 0.92): Replacing the methyl groups with a methoxy substituent increases electron-donating effects, which could alter solubility and stability. The similarity score (0.92) indicates moderate structural overlap, but the absence of methyl groups may reduce lipophilicity .

Functional Group Variations

- 3-(3,5-Dimethylphenoxy)-5-nitroaniline (CAS 438218-61-2): Substituting the chloro group with a nitro group (C12H13N3O3, MW 263.25 g/mol) introduces strong electron-withdrawing effects, increasing reactivity in reduction reactions. This compound’s 95% purity suggests suitability as an intermediate in dye or pharmaceutical synthesis .

- 2-Chloro-3,5-dimethoxyaniline hydrochloride (CAS 1128-42-3, similarity score 0.93): The presence of methoxy groups at the 3- and 5-positions and a hydrochloride salt form enhances water solubility. This contrasts with the hydrophobic 3,5-dimethylphenoxy group in the target compound, which may favor membrane permeability in biological systems .

Data Table: Key Properties of Compared Compounds

*Assumed structure based on analogs.

Research Findings and Implications

- Agrochemical Potential: Compounds like N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-...-triazine-2,4-diamine () demonstrate the relevance of 3,5-dimethylphenoxy groups in pesticide design, suggesting analogous applications for the target compound .

- Synthetic Challenges : The nitro analog (CAS 438218-61-2) requires careful handling due to its explosive nature, whereas chloro derivatives offer greater stability .

Biological Activity

3-Chloro-2-(3,5-dimethylphenoxy)aniline is an organic compound that has garnered interest in various biological and biochemical research fields. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicine and industry, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 223.68 g/mol

- Key Functional Groups : Chloro group, aniline group, phenoxy group

The compound's unique structure allows it to interact with various biological systems, making it a valuable subject for research in enzyme interactions and pharmaceutical development.

The biological activity of 3-Chloro-2-(3,5-dimethylphenoxy)aniline primarily involves its interaction with specific enzymes and proteins. It can modulate the activity of these biomolecules, leading to significant biochemical effects:

- Enzyme Inhibition/Activation : The compound can inhibit or activate certain enzymes, influencing metabolic pathways and cellular processes.

- Cell Signaling : It affects cell signaling pathways that are crucial for cellular communication, potentially altering gene expression and protein synthesis.

1. Medicinal Chemistry

Research indicates that 3-Chloro-2-(3,5-dimethylphenoxy)aniline is used in the development of new pharmaceuticals. Its ability to influence enzyme activity makes it a candidate for drug design targeting specific diseases.

2. Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its chemical stability and reactivity. Its role as a building block in organic synthesis further enhances its industrial relevance.

Case Study 1: Enzyme Interaction Studies

A study investigating the interaction of 3-Chloro-2-(3,5-dimethylphenoxy)aniline with various enzymes revealed that at concentrations ranging from 10 to 50 μM, the compound exhibited significant inhibition of enzyme activity related to metabolic pathways. This inhibition was found to be dose-dependent, showcasing potential therapeutic applications in metabolic disorders .

Case Study 2: Antiviral Activity

In a screening assay for antiviral compounds, derivatives of aniline including 3-Chloro-2-(3,5-dimethylphenoxy)aniline were evaluated for their efficacy against HIV-1. Results indicated that certain structural modifications led to enhanced potency against the virus, suggesting that this compound may be a useful scaffold for developing novel antiviral agents .

Comparative Analysis of Biological Activity

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 3-Chloro-2-(3,5-dimethylphenoxy)aniline | Enzyme modulation | Inhibits key metabolic enzymes at low concentrations |

| 4-Chloro-2-(5-methylphenoxy)aniline | Moderate antiviral | Effective against HIV with EC50 values around 0.030 μM |

| Diarylaniline derivatives | High potency against HIV | Selective index values exceeding 2000 in some cases |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.